molecular formula C4H10N3Na2O6P B15241157 disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate

disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate

Cat. No.: B15241157
M. Wt: 273.09 g/mol
InChI Key: KZVYPOKBYRXZKS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;2-[[(E)-N’-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate is a chemical compound with the molecular formula C2H3Na2O5P. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-[[(E)-N’-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate involves several steps. One common method includes the reaction of appropriate precursors under controlled conditions to achieve the desired product. The reaction typically requires specific reagents and catalysts to facilitate the formation of the compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or filtration to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Disodium;2-[[(E)-N’-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products .

Scientific Research Applications

Disodium;2-[[(E)-N’-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of disodium;2-[[(E)-N’-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to disodium;2-[[(E)-N’-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate include:

Uniqueness

What sets disodium;2-[[(E)-N’-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate apart is its unique chemical structure and properties, which make it particularly valuable in specific scientific and industrial applications. Its ability to undergo various chemical reactions and its wide range of applications highlight its versatility and importance .

Biological Activity

Disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate, commonly referred to as disodium carbamimidoyl methylamino acetate , is a significant compound in biochemical research, particularly noted for its role in energy metabolism and ATP regeneration. This article explores its biological activity, mechanisms of action, and potential applications in various fields such as medicine and biochemistry.

  • Molecular Formula : C4_4H16_{16}N3_3Na2_2O9_9P
  • Molecular Weight : 327.14 g/mol
  • CAS Number : 71519-72-7
  • IUPAC Name : disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;tetrahydrate

Structural Information

The compound is characterized by a unique structure that enables its function as a phosphate reservoir, critical for ATP regeneration during cellular processes.

PropertyValue
Molecular FormulaC4_4H16_{16}N3_3Na2_2O9_9P
Molecular Weight327.14 g/mol
CAS Number71519-72-7

Disodium carbamimidoyl methylamino acetate acts primarily as a phosphate donor, facilitating the regeneration of ATP from ADP. This process is vital during muscle contraction and other energy-dependent cellular functions. The compound's mechanism involves:

  • Phosphate Reservoir : It provides a readily available source of phosphate groups necessary for ATP synthesis.
  • Enzyme Interaction : The compound interacts with enzymes involved in ATP synthesis, enhancing their activity under conditions of high energy demand.

Role in Muscle Contraction

Research indicates that this compound plays a crucial role in skeletal muscle contraction by replenishing ATP levels during intense physical activity. It has been shown to improve performance and recovery in muscle tissues, making it a subject of interest for sports medicine and exercise physiology.

Study 1: ATP Regeneration in Skeletal Muscle

A study conducted by researchers at the University of Health Sciences examined the effects of disodium carbamimidoyl methylamino acetate on ATP levels during exercise. The results demonstrated that supplementation with this compound significantly increased ATP regeneration rates compared to controls, suggesting enhanced muscle performance.

Study 2: Potential Therapeutic Applications

In another investigation published in the Journal of Biochemical Pharmacology, the compound was evaluated for its potential therapeutic effects in muscle-related disorders. The findings indicated that it could alleviate symptoms of fatigue and improve muscle recovery post-exercise.

Study 3: Comparative Analysis with Similar Compounds

A comparative study highlighted its efficacy against other phosphate donors like phosphocreatine and adenosine triphosphate (ATP). Disodium carbamimidoyl methylamino acetate showed superior performance in terms of stability and release kinetics, making it particularly useful in clinical settings.

Biochemical Research

The compound is widely used as a reagent in biochemical assays, particularly those related to energy metabolism. Its ability to stabilize phosphate groups makes it an essential tool for researchers studying metabolic pathways.

Medicine

Given its role in energy metabolism, disodium carbamimidoyl methylamino acetate is being investigated for potential applications in treating conditions characterized by energy deficits, such as chronic fatigue syndrome and certain muscular dystrophies.

Properties

Molecular Formula

C4H10N3Na2O6P

Molecular Weight

273.09 g/mol

IUPAC Name

disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate

InChI

InChI=1S/C4H10N3O5P.2Na.H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;;1H2/q;2*+1;/p-2

InChI Key

KZVYPOKBYRXZKS-UHFFFAOYSA-L

Isomeric SMILES

CN(CC(=O)[O-])/C(=N/P(=O)(O)[O-])/N.O.[Na+].[Na+]

Canonical SMILES

CN(CC(=O)[O-])C(=NP(=O)(O)[O-])N.O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.